N-(3-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, and anxiolytic effects. In
Wirkmechanismus
The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU acts on the central nervous system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. CMU has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to the anticonvulsant, analgesic, and anxiolytic effects of CMU.
Biochemical and Physiological Effects
CMU has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. CMU has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CMU has been found to reduce anxiety-like behavior in animal models of anxiety. CMU has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMU is its broad range of pharmacological properties. This makes it a versatile compound that can be used in a wide range of experimental settings. Additionally, CMU has been found to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of CMU is its relatively low potency compared to other anticonvulsant and analgesic compounds. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CMU. One area of research is the development of more potent analogs of CMU that can be used in the treatment of neurological disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of CMU, with the goal of developing new cancer therapies. Additionally, the exact mechanism of action of CMU needs to be further elucidated to fully understand its pharmacological properties. Finally, the safety and efficacy of CMU in human clinical trials need to be investigated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CMU involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield CMU. The synthesis of CMU has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CMU has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CMU has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-5-6-11(8-13(10)15)18-14(19)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGFAFSMHCIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.